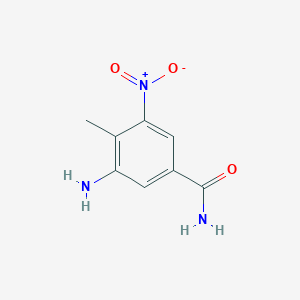

3-Amino-4-methyl-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-4-methyl-5-nitrobenzamide” is an organic compound with the molecular formula C8H9N3O3 . It is a metabolite of dinitolmide and is used extensively as an antiprotozoal agent in poultry farming due to its low toxicity, stability, cost-effectiveness, and anticoccidial effects .

Synthesis Analysis

The synthesis of “3-Amino-4-methyl-5-nitrobenzamide” can be achieved through various methods. One common method involves the reaction of nitrochloromethane with aniline . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

The molecular structure of “3-Amino-4-methyl-5-nitrobenzamide” consists of a benzene ring substituted with an amino group, a methyl group, and a nitrobenzamide group .Chemical Reactions Analysis

Amines, including “3-Amino-4-methyl-5-nitrobenzamide”, can undergo a variety of reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions .Physical And Chemical Properties Analysis

“3-Amino-4-methyl-5-nitrobenzamide” is a yellow crystal or crystalline powder . It is an amide compound, which are widespread structural compounds found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .Applications De Recherche Scientifique

Antiprotozoal Agent in Poultry Farming

- Application : 3-ANOT can be used as an analytical reference standard for determining its presence in chicken tissues and eggs. Researchers employ accelerated solvent extraction (ASE) with a neutral alumina solid-phase extraction (SPE) column, coupled with gas chromatography-tandem mass spectrometry (ASE-SPE-GC–MS/MS) .

Forensics and Toxicology

- Application : Researchers utilize it as a reference standard to detect and quantify 3-ANOT in biological samples, aiding in investigations related to poisoning or exposure .

Pharmaceutical Research

- Application : It serves as a reference compound for method development and validation in pharmaceutical research. For instance, it can be used in drug metabolism studies or pharmacokinetic assessments .

Chemical Synthesis and Derivatives

- Application : 3-ANOT can be modified to create novel compounds with specific properties, potentially leading to new drug candidates or functional materials .

Biological Studies

- Application : Researchers use it to study its impact on cell viability, signaling pathways, or gene expression .

Environmental Monitoring

Mécanisme D'action

Mode of Action

It is known that the compound can participate in suzuki–miyaura coupling, a type of carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium (II) complexes .

Biochemical Pathways

Its involvement in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

It is known to be a metabolite of dinitolmide, an antiprotozoal agent used in poultry farming .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-methyl-5-nitrobenzamide. For instance, it is stable at room temperature but may pose an explosion hazard at high temperatures or when exposed to strong oxidizing agents . It is also soluble in lipid solvents .

Safety and Hazards

Orientations Futures

“3-Amino-4-methyl-5-nitrobenzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates . Future research could focus on developing an efficient and practical process for its synthesis .

Propriétés

IUPAC Name |

3-amino-4-methyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,9H2,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUCDBZNALWCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methyl-5-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2786068.png)

![2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2786072.png)

![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2786074.png)

![N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2786077.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2786078.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2786079.png)

![Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate](/img/structure/B2786089.png)